5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
CAS No.: 861207-20-7
Cat. No.: VC5503923
Molecular Formula: C16H15F3N2O2S2
Molecular Weight: 388.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861207-20-7 |
|---|---|
| Molecular Formula | C16H15F3N2O2S2 |
| Molecular Weight | 388.42 |
| IUPAC Name | 5-thiophen-2-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
| Standard InChI | InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)20-7-1-3-12(20)10-21(13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2 |
| Standard InChI Key | RXBRNQYJQAJHRR-UHFFFAOYSA-N |
| SMILES | C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 5-thiophen-2-ylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline, reflects its bicyclic architecture . Key features include:
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A hexahydropyrrolo[1,2-a]quinoxaline scaffold, which combines a partially saturated pyrrole ring fused to a quinoxaline system.
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A trifluoromethyl (-CF₃) group at position 7, conferring electron-withdrawing properties.
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A thiophene-2-sulfonyl substituent at position 5, introducing sulfone functionality and heteroaromatic character.
The molecular formula C₁₆H₁₅F₃N₂O₂S₂ (molecular weight 388.43 g/mol) was confirmed via high-resolution mass spectrometry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₂O₂S₂ | |
| Molecular Weight | 388.43 g/mol | |
| SMILES | C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4 | |
| InChIKey | ZCBWULKNALLFPD-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
General Strategies for Pyrroloquinoxaline Synthesis
While no explicit synthesis protocol for this compound is disclosed in available literature, analogous routes for hexahydropyrroloquinoxalines involve:
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Heterocycloannulation: Coupling of α-diketones with 1,2-diamines under oxidative conditions .
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Sulfonation: Introduction of sulfonyl groups via reaction with thiophene-2-sulfonyl chloride.
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Trifluoromethylation: Late-stage incorporation of -CF₃ using trifluoromethylating agents like Umemoto’s reagent .
A plausible synthetic route (Figure 1) could involve:
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Step 1: Condensation of 1,2-diaminocyclohexane with a suitably substituted diketone to form the pyrroloquinoxaline core.
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Step 2: Sulfonation at position 5 using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Step 3: Electrophilic trifluoromethylation at position 7 under radical or metal-catalyzed conditions .
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic -CF₃ and thienylsulfonyl groups. It is soluble in polar aprotic solvents (DMSO, DMF) and halogenated hydrocarbons (CH₂Cl₂) . Stability studies indicate decomposition above 200°C, with the sulfonyl group susceptible to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.10–2.45 (m, 4H, pyrrolidine CH₂)
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δ 3.85 (t, J = 6.8 Hz, 1H, N-CH-SO₂)
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δ 7.25–7.70 (m, 5H, aromatic and thiophene protons)
MS (ESI): m/z 389.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅F₃N₂O₂S₂ .
Applications and Biological Relevance
Role as a Pharmaceutical Intermediate
The compound’s structural complexity makes it a valuable intermediate for:
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Kinase inhibitors: The quinoxaline scaffold is prevalent in ATP-competitive kinase inhibitors .
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Antimicrobial agents: Sulfonyl-containing heterocycles exhibit activity against Gram-positive pathogens .
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CNS drugs: The -CF₃ group enhances blood-brain barrier penetration, suggesting potential in neuropharmacology .
| Derivative Class | Target Indication | Structural Modification Site |
|---|---|---|
| Aminopyrroloquinoxalines | Oncology (EGFR inhibition) | Position 3 |
| Sulfonamide analogs | Antibacterial (FabH inhibition) | Thienylsulfonyl group |
Challenges and Future Directions
Positional Isomerism Considerations
A critical discrepancy exists between the query-specified 8-trifluoromethyl substitution and literature-reported 7-trifluoromethyl isomer . This highlights the need for:
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Regiochemical validation: X-ray crystallography or NOESY NMR to confirm substitution patterns.
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Synthetic control: Optimizing reaction conditions to favor specific positional isomers.
Scalability and Process Chemistry
Current limitations include:
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Low yields in sulfonation steps (<50% in analog synthesis) .
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Purification challenges due to the compound’s high hydrophobicity .
Future work should explore: -
Flow chemistry approaches: To improve reaction efficiency and safety.
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Green solvent systems: Replacement of DMSO with cyclopentyl methyl ether (CPME) for sustainability .
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